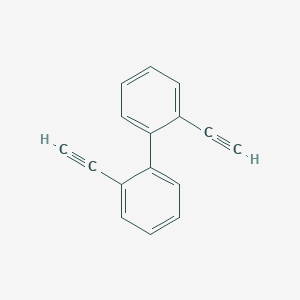

1,1'-Biphenyl, 2,2'-diethynyl-

Vue d'ensemble

Description

1,1’-Biphenyl, 2,2’-diethynyl- is a chemical compound that belongs to the biphenyl family. It is characterized by the presence of two ethynyl groups attached to the biphenyl structure. This compound is a yellow crystalline solid that is soluble in organic solvents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1’-Biphenyl, 2,2’-diethynyl- can be synthesized through various synthetic routes. One common method involves the coupling of 2-iodobiphenyl with trimethylsilylacetylene in the presence of a palladium catalyst, followed by desilylation to yield the desired product . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for 1,1’-Biphenyl, 2,2’-diethynyl- are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

1,1’-Biphenyl, 2,2’-diethynyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethynyl groups to ethylene or other reduced forms.

Substitution: The ethynyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce ethylene derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1,1'-Biphenyl, 2,2'-diethynyl- has a wide range of applications in scientific research:

Chemistry

- Building Block for Organic Synthesis: It serves as a fundamental building block for synthesizing more complex organic molecules and polymers. Its unique structure allows for various functionalizations that enhance its utility in organic synthesis .

Biology

- Biological Activity Studies: Research has indicated potential antimicrobial and anticancer properties. The compound's structure allows it to interact with biological targets, making it a candidate for further pharmacological studies .

Medicine

- Therapeutic Applications: Ongoing research explores its potential as a therapeutic agent in treating various diseases. Its mechanism of action includes inhibition of pathways involved in immune regulation .

Industry

- Advanced Material Development: It is utilized in developing advanced materials such as organic light-emitting diodes (OLEDs) and other electronic devices. The compound's properties make it suitable for applications requiring efficient electron transport and stability .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various biphenyl derivatives including 1,1'-Biphenyl, 2,2'-diethynyl-. Results indicated significant cytotoxic effects against specific cancer cell lines due to its ability to inhibit cell proliferation through targeted molecular pathways.

Case Study 2: OLED Development

Research focused on the use of biphenyl derivatives in OLED technology highlighted the efficiency of materials based on 1,1'-Biphenyl, 2,2'-diethynyl-. The compound demonstrated high electron mobility and stability under operational conditions.

Mécanisme D'action

The mechanism of action of 1,1’-Biphenyl, 2,2’-diethynyl- involves its interaction with various molecular targets and pathways. For example, biphenyl derivatives have been shown to inhibit the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) pathway, which is involved in immune checkpoint regulation . This inhibition can enhance the immune response against cancer cells, making it a potential candidate for cancer immunotherapy.

Comparaison Avec Des Composés Similaires

1,1’-Biphenyl, 2,2’-diethynyl- can be compared with other similar compounds, such as:

4,4’-Diethynyl-1,1’-biphenyl: This compound has ethynyl groups at the 4,4’-positions instead of the 2,2’-positions, leading to different chemical properties and reactivity.

1,1’-Biphenyl, 4,4’-diethynyl-: Similar to the above compound, but with ethynyl groups at the 4,4’-positions.

Dibenzofuran derivatives: These compounds have a similar biphenyl structure but with an oxygen atom incorporated into the ring system, leading to different biological activities.

The uniqueness of 1,1’-Biphenyl, 2,2’-diethynyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other biphenyl derivatives.

Activité Biologique

1,1'-Biphenyl, 2,2'-diethynyl- (CAS No. 18442-29-0) is an organic compound that has garnered interest for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,1'-Biphenyl, 2,2'-diethynyl- is characterized by two ethynyl groups attached to a biphenyl structure. Its molecular formula is , and it exhibits unique properties due to the presence of the ethynyl groups which can influence its reactivity and interactions with biological systems.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. A notable study involved chronic exposure assessments in laboratory animals:

- Case Study : A study by Carella and Bettolo (1994) documented a case of a female worker exposed to 1,1-biphenyl over a prolonged period. The patient exhibited elevated liver enzymes and liver enlargement, suggesting hepatotoxicity linked to the compound's exposure .

- Experimental Study : Umeda et al. (2004) conducted a subchronic study on F344 male rats administered diets containing 0.5% 1,1-biphenyl. Results indicated significant body weight loss and histopathological changes in the urinary bladder, including hyperplasia and microcalculi formation. The lowest observed adverse effect level (LOAEL) was established at without a determined no-observed-adverse-effect level (NOAEL) .

The biological activity of 1,1'-Biphenyl, 2,2'-diethynyl- may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. This inhibition can lead to disruptions in cellular processes such as DNA synthesis and cell proliferation.

- Cellular Interactions : The compound may interact with cellular membranes or proteins, affecting signal transduction pathways and leading to altered cellular responses.

Data Summary

| Study | Organism | Dosage | Observations | Findings |

|---|---|---|---|---|

| Carella & Bettolo (1994) | Human | Chronic exposure | Elevated liver enzymes | Hepatotoxicity |

| Umeda et al. (2004) | Rats | 0.5% in diet | Body weight loss; bladder changes | LOAEL established |

Propriétés

IUPAC Name |

1-ethynyl-2-(2-ethynylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-3-13-9-5-7-11-15(13)16-12-8-6-10-14(16)4-2/h1-2,5-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTBMUQIQHZEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C2=CC=CC=C2C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171576 | |

| Record name | 1,1'-Biphenyl, 2,2'-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18442-29-0 | |

| Record name | 1,1'-Biphenyl, 2,2'-diethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018442290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2'-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.